SIB-1757
Description
SIB 1757 (6-methyl-2-(phenylazo)-3-pyridinol) is a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a key target in neuropharmacology for modulating glutamate-mediated signaling. It exhibits high selectivity for mGluR5 over other mGluR subtypes (e.g., mGluR1) and ionotropic glutamate receptors (AMPA, NMDA, kainate) . With a molecular weight of 213.2 g/mol and purity ≥99%, SIB 1757 is widely used in studying neuroprotective mechanisms, particularly in models of oxidative stress and excitotoxicity. For example, it protects against methamphetamine-induced neuronal damage by inhibiting glutamate-driven Ca²⁺ influx .
SIB 1757 is classified as a skin irritant (H315), eye irritant (H319), and specific target organ toxicant (H335) under OSHA guidelines. Storage requires airtight containers in cool, ventilated environments to avoid decomposition .
Properties
IUPAC Name |
6-methyl-2-phenyldiazenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPVWIREQIGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425754 | |
| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31993-01-8 | |
| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SIB 1757 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIB-1757 involves the formation of a phenylazo group attached to a pyridinol ring. The key steps include:
Formation of the azo compound: This involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a pyridinol derivative.
Reaction Conditions: The reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and yield are optimized for large-scale production. This would likely involve continuous flow reactors and stringent quality control measures to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
SIB-1757 primarily undergoes:
Substitution Reactions: Due to the presence of the phenylazo group, it can participate in electrophilic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form amines, and the pyridinol ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves reagents like halogens or nitrating agents in the presence of a catalyst.
Reduction: Commonly uses reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Leads to the formation of corresponding amines.
Oxidation: Results in the formation of oxidized pyridinol derivatives.
Scientific Research Applications
Scientific Research Applications of SIB-1757
This compound, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a chemical compound that functions as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Its primary application lies in scientific research, particularly in studying the functions and mechanisms of mGluR5 in neurological and hepatological contexts.
Neurology
This compound is used to investigate the role of mGluR5 in brain development and its potential neuroprotective effects. Studies show that this compound can protect cultured cortical cells against NMDA toxicity, suggesting its neuroprotective properties .
Pain Management
Animal models have demonstrated the anti-hyperalgesia effects of this compound, making it a valuable tool in pain research. Specifically, this compound has shown promise in reversing thermal hyperalgesia in neuropathic pain models when administered spinally or locally to the injured paw . However, its effect on tactile allodynia appears less pronounced, suggesting that the compound's modulation may relate to the blockade of mGluR5-mediated spinal sensitization .
Hepatology
Research indicates that this compound exhibits hepatoprotective effects, particularly in studies involving acetaminophen-induced hepatotoxicity.
Cell Signaling
This compound is utilized in studies pertaining to mGluR5-mediated cell signaling pathways. It interacts with the mGluR5 receptor, inhibiting glutamate-induced intracellular calcium responses, thereby affecting the glutamate signaling pathway.
Studies of Epilepsy
Mechanism of Action
SIB-1757 acts as a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site, thereby preventing the receptor from undergoing conformational changes necessary for its activation. This inhibition leads to a decrease in intracellular calcium levels, which is crucial for various cellular processes .
Comparison with Similar Compounds
Research Implications
SIB 1757 and SIB-1893 are critical for elucidating mGluR5’s role in neurological disorders (e.g., Parkinson’s, addiction). Their noncompetitive mechanism avoids receptor overactivation, making them valuable for studying pathological glutamate signaling . However, SIB 1757’s well-characterized safety profile supports its preferential use in in vitro and in vivo experiments requiring rigorous hazard management .
Biological Activity
SIB-1757 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a member of the glutamate receptor family that plays a critical role in various neurological processes. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and pain modulation. In this article, we will explore the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.
This compound functions primarily as a non-competitive antagonist of mGluR5. Research indicates that it selectively blocks mGluR5 without affecting other glutamate receptor subtypes or ionotropic glutamate receptors, making it a valuable tool for studying the role of mGluR5 in various physiological and pathological conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, in mixed cultures of mouse cortical cells exposed to NMDA (N-methyl-D-aspartate), this compound was shown to reduce neuronal death significantly. The compound displayed a half-maximal inhibitory concentration (IC50) of 0.37 µM against mGluR5, indicating its potency as an antagonist .
Neuroprotective Effects
This compound has been tested for its neuroprotective effects against excitotoxicity induced by NMDA and β-amyloid toxicity. In experiments where cortical neuron cultures were subjected to NMDA toxicity, this compound provided about 60% inhibition of neuronal death, although it was less efficacious compared to MPEP (another mGluR5 antagonist) which achieved approximately 80-90% inhibition .
Table 1: Comparative Efficacy of mGluR5 Antagonists
| Compound | IC50 (µM) | NMDA Toxicity Inhibition (%) | β-Amyloid Toxicity Inhibition (%) |
|---|---|---|---|
| This compound | 0.37 | 60 | Not specified |
| MPEP | 0.10 | 80-90 | High |
| SIB-1893 | 0.29 | Similar to this compound | Not specified |
Pain Modulation
This compound has also been investigated for its effects on pain modulation, particularly in models of neuropathic pain. Studies involving spinal nerve ligation in rats showed that local administration of this compound could reverse thermal hyperalgesia completely but had a weaker effect on tactile allodynia . This suggests that while this compound is effective in certain pain modalities, its efficacy may vary depending on the type of pain being treated.
Case Study: Neuropathic Pain Model
In a study examining the effects of this compound on neuropathic pain induced by L5 spinal nerve ligation:
- Methodology : Rats underwent surgical ligation followed by administration of this compound.
- Results : Complete reversal of thermal hyperalgesia was observed, while tactile allodynia showed only partial response.
This case study highlights the potential utility of this compound in specific pain management scenarios but also underscores the need for further research to fully understand its mechanisms and efficacy across different types of pain.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
